N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide
Description
N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide is a complex organic compound that features a combination of bromine, chlorine, and sulfonamide groups attached to a naphthalene ring
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2S/c1-11-10-12(18)6-8-16(11)20-23(21,22)17-9-7-15(19)13-4-2-3-5-14(13)17/h2-10,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRRRPPUSZMCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene sulfonamide core. The process may include:
Nitration and Reduction: Naphthalene undergoes nitration to form nitronaphthalene, which is then reduced to aminonaphthalene.
Sulfonation: The aminonaphthalene is sulfonated to introduce the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Bromo-N-(2-methylphenyl)benzenesulfonamide
- 2-Bromo-N-(4-methylphenyl)butanamide
Uniqueness
N-(4-bromo-2-methylphenyl)-4-chloronaphthalene-1-sulfonamide is unique due to the combination of its structural features, including the naphthalene ring, sulfonamide group, and halogen atoms. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
